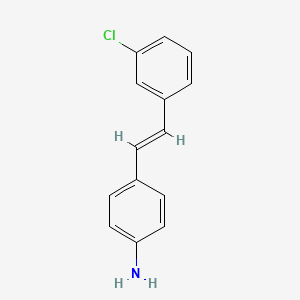
4-Amino-3'-chlorostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3’-chlorostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. The presence of an amino group at the 4-position and a chlorine atom at the 3’-position on the stilbene backbone makes this compound unique. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’-chlorostilbene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitro-3’-chlorostilbene.
Reduction: The nitro group in 4-nitro-3’-chlorostilbene is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods: Industrial production of 4-Amino-3’-chlorostilbene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are used.
Catalytic Reduction: Efficient catalytic systems are employed to ensure high yield and purity of the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3’-chlorostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in the presence of a suitable solvent.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Derivatives with different functional groups.
Substitution Products: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3’-chlorostilbene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3’-chlorostilbene involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding.
Pathways: The compound can modulate enzymatic activities and interfere with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Amino-3’-chlorostilbene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Amino-4’-chlorostilbene, 4-Amino-3’-bromostilbene, and 4-Amino-3’-methoxystilbene.
Uniqueness: The specific positioning of the amino and chlorine groups in 4-Amino-3’-chlorostilbene provides distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
93535-04-7 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-chlorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-10H,16H2/b5-4+ |
Clave InChI |
IPJQKOADVGRNMS-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


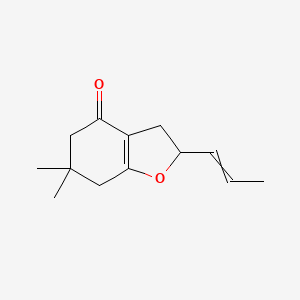
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
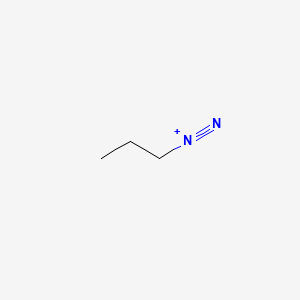
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
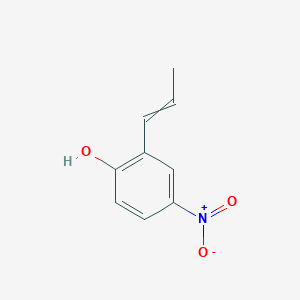
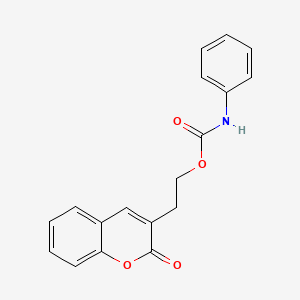
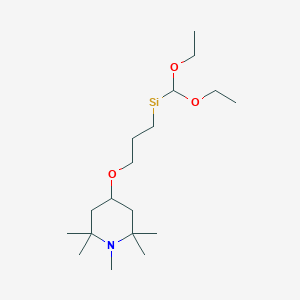
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
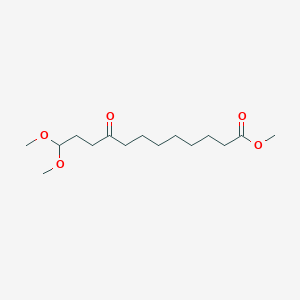
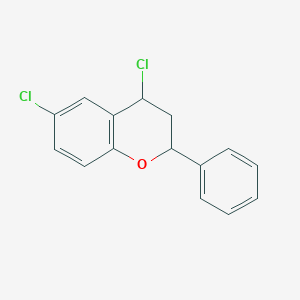
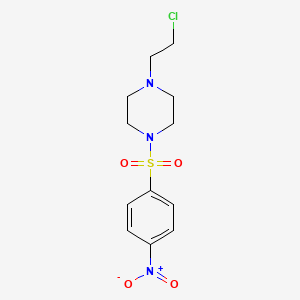
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
